molecular formula C24H21NO5 B4731742 4-(phenoxycarbonyl)benzyl 4-(propionylamino)benzoate

4-(phenoxycarbonyl)benzyl 4-(propionylamino)benzoate

Cat. No.: B4731742
M. Wt: 403.4 g/mol
InChI Key: XPCMDEZONLXFTP-UHFFFAOYSA-N
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Description

4-(phenoxycarbonyl)benzyl 4-(propionylamino)benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PACAP-27 and is a member of the vasoactive intestinal peptide (VIP) family of peptides. PACAP-27 is a neuropeptide that plays a crucial role in the regulation of various physiological processes.

Mechanism of Action

PACAP-27 exerts its effects through binding to specific receptors known as PAC1, VPAC1, and VPAC2. These receptors are widely distributed in various tissues and organs throughout the body. Upon binding to these receptors, PACAP-27 activates various signaling pathways that regulate cellular functions such as gene expression, ion channel activity, and neurotransmitter release.
Biochemical and Physiological Effects:
PACAP-27 has been shown to have a wide range of biochemical and physiological effects. This compound has been found to modulate neurotransmitter release, regulate ion channel activity, and promote cell survival. PACAP-27 has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various inflammatory and oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using PACAP-27 in scientific research is its high potency and specificity for its receptors. This compound can be used at very low concentrations, making it cost-effective and efficient for lab experiments. However, one of the limitations of using PACAP-27 is its instability in solution, which can affect its activity and efficacy.

Future Directions

There are several future directions for research on PACAP-27. One potential area of investigation is the development of PACAP-27 analogs with improved stability and efficacy. Another area of interest is the role of PACAP-27 in the regulation of neuronal plasticity and learning and memory processes. Additionally, the potential therapeutic applications of PACAP-27 in various disease states such as stroke, traumatic brain injury, and autoimmune disorders warrant further investigation.
Conclusion:
In conclusion, PACAP-27 is a neuropeptide with a wide range of potential applications in scientific research. This compound has been extensively studied for its neuroprotective effects, regulation of circadian rhythms, immune function, and stress responses. PACAP-27 exerts its effects through binding to specific receptors and activating various signaling pathways. While there are limitations to using PACAP-27 in lab experiments, the potential therapeutic applications of this compound warrant further investigation.

Scientific Research Applications

PACAP-27 has been extensively studied for its potential applications in various scientific research fields. This compound has been shown to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. PACAP-27 has also been investigated for its role in the regulation of circadian rhythms, immune function, and stress responses.

Properties

IUPAC Name

phenyl 4-[[4-(propanoylamino)benzoyl]oxymethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO5/c1-2-22(26)25-20-14-12-18(13-15-20)23(27)29-16-17-8-10-19(11-9-17)24(28)30-21-6-4-3-5-7-21/h3-15H,2,16H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPCMDEZONLXFTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)OCC2=CC=C(C=C2)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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